molecular formula C16H22N4O2S B6625891 N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide

N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide

Cat. No.: B6625891
M. Wt: 334.4 g/mol
InChI Key: DLYLWOBAMMFDAM-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Properties

IUPAC Name

N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-12(2)20(4)23(21,22)14-7-6-13(3)15(10-14)19-11-16-17-8-5-9-18-16/h5-10,12,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYLWOBAMMFDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C(C)C)NCC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidin-2-ylmethylamine moiety This is often achieved through the reaction of pyrimidin-2-ylmethylamine with appropriate reagents under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.

Medicine: N,4-Dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide has potential therapeutic applications, such as in the development of new drugs for treating infections, inflammation, and cancer.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its properties make it suitable for various applications requiring stable and reactive intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Sulfonamide Antibiotics: These compounds share the sulfonamide group and are used in the treatment of bacterial infections.

  • Pyrimidinyl Derivatives: Compounds containing the pyrimidin-2-ylmethylamino group are used in various pharmaceutical applications.

  • Methylated Benzenesulfonamides: These compounds have similar structural features and are used in organic synthesis and medicinal chemistry.

This comprehensive overview highlights the importance and versatility of N,4-dimethyl-N-propan-2-yl-3-(pyrimidin-2-ylmethylamino)benzenesulfonamide in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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